2-(4-Bromo-2-fluorophenyl)acetyl chloride
Overview
Description
2-(4-Bromo-2-fluorophenyl)acetyl chloride is a chemical compound with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . It is a derivative of benzoyl chloride and is commonly used as a reagent in organic synthesis. This compound is characterized by the presence of both bromine and fluorine atoms on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Bromo-2-fluorophenyl)acetyl chloride typically involves the reaction of 4-bromo-2-fluoroaniline with acetyl chloride under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(4-Bromo-2-fluorophenyl)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)acetyl chloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemistry: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Pharmacology: It is used in the development of new drugs and therapeutic agents.
Organic Synthesis: The compound serves as a versatile reagent in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)acetyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-2-fluorophenyl)acetyl chloride include:
4-Bromo-2-fluoroacetophenone: This compound shares the bromo and fluoro substituents on the phenyl ring but differs in the functional group attached to the ring.
2-Bromo-4-fluorobenzoyl chloride: Another related compound with similar substituents but different reactivity due to the presence of the benzoyl chloride group.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which imparts distinct chemical properties and reactivity.
Biological Activity
2-(4-Bromo-2-fluorophenyl)acetyl chloride, a compound with the CAS number 177847-10-8, is a derivative of acetyl chloride that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine and fluorine substituent on the aromatic ring, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, studies have shown that halogenated phenyl derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .
Antitumor Activity
Investigations into the antitumor properties of halogenated phenyl compounds reveal their ability to induce apoptosis in cancer cells. The presence of bromine and fluorine atoms is thought to enhance the lipophilicity of these compounds, allowing better cell membrane penetration and subsequent therapeutic efficacy .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is not fully elucidated but is likely related to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways, such as the epidermal growth factor receptor (EGFR) pathway.
- Receptor Interaction : The halogen substituents may enhance binding affinity to various receptors, impacting downstream signaling cascades that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on various halogenated phenyl compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the introduction of halogen groups increased the compounds' potency against these pathogens .
Case Study 2: Antitumor Effects
In vitro studies on cancer cell lines treated with derivatives similar to this compound showed a marked reduction in cell viability. The mechanism was attributed to increased oxidative stress leading to apoptosis, highlighting the compound's potential as an anticancer agent .
Future Research Directions
Further studies are essential to fully understand the biological activity and mechanisms of action of this compound. Potential areas for future research include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how variations in substituents affect biological activity.
- Clinical Trials : Evaluating potential applications in treating infections or cancers.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-6-2-1-5(3-8(10)12)7(11)4-6/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHVKUZUDOZKIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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